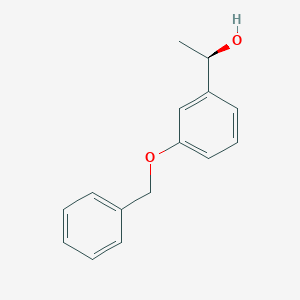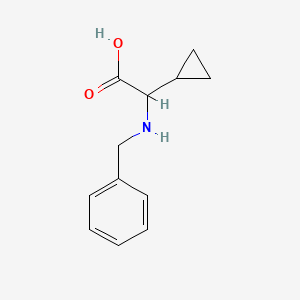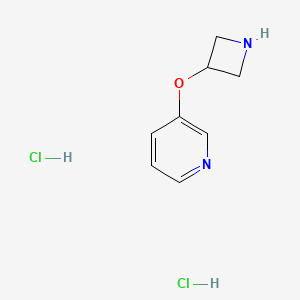
(R)-1-(3-(benzyloxy)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(3-(benzyloxy)phenyl)ethanol, also known as benzyl alcohol, is a colorless, aromatic alcohol with a pleasant odor. It is a naturally occurring compound found in essential oils, such as jasmine, and is also used as a preservative and flavor enhancer in many foods and beverages. It has a variety of applications in the pharmaceutical and chemical industries, and is also used as a solvent in the manufacture of cosmetics, perfumes, and other products.
Aplicaciones Científicas De Investigación
Bio-Ethanol Production and Reforming : Research on bio-ethanol, a renewable energy carrier produced from biomass, highlights the importance of ethanol reforming for hydrogen production. This process involves catalysts like Rh and Ni and supports such as MgO and CeO2, which are crucial for enhancing hydrogen production and catalyst stability (Ni, Leung, & Leung, 2007).
Ethanol Synthesis Mechanisms : Understanding the mechanisms of ethanol synthesis on catalyst surfaces such as Rhodium is vital for designing more efficient catalysts. This involves studying the formation of intermediates like acetate species and the role of coadsorbed atoms in stabilizing these species (Bwoker, 1992).
Alcohol's Impact on Health : Studies on the administration of ethanol to human subjects have provided insights into its effects on alcohol dependence and potential therapeutic applications. This includes understanding the basic mechanisms of alcohol dependence and advancing scientific knowledge on treatment methods (Dolinsky & Babor, 1997).
Antioxidant Properties : Compounds related to "(R)-1-(3-(benzyloxy)phenyl)ethanol" have been investigated for their antioxidant, anti-inflammatory, and antitumor properties. These studies aim to explore the therapeutic applications of such phenolic compounds in various medical fields (Ramos et al., 2020).
Alcohol and Microvascular Function : Research on the preconditioned state induced by antecedent ethanol consumption in microvascular endothelium sheds light on the protective effects against ischemia/reperfusion injury. Understanding these signaling pathways could lead to novel therapeutic interventions (Kamada et al., 2004).
Lignin Acidolysis and Biochemical Applications : Studies on the acidolysis of lignin model compounds provide insights into the chemical transformations and potential applications in biorefining and bioenergy production (Yokoyama, 2015).
Propiedades
IUPAC Name |
(1R)-1-(3-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSJUPGQORXJB-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)
![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
